![molecular formula C90H126 B571587 4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl CAS No. 850804-49-8](/img/no-structure.png)
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure .
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "1. Design of Synthesis Pathway": [ "The synthesis of compound '4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl' can be achieved through a multi-step process involving several reactions.", "The first step involves the synthesis of 4-(2-ethylhexyl)phenylboronic acid, which can be prepared by reacting 4-bromo-2-ethylhexylbenzene with potassium trimethylborate in the presence of palladium catalyst.", "The second step involves the Suzuki coupling reaction between 4-(2-ethylhexyl)phenylboronic acid and 4-bromo-2-(2-ethylhexyl)phenylboronic acid in the presence of palladium catalyst to form the intermediate compound.", "The third step involves the Friedel-Crafts acylation reaction between the intermediate compound and 4-tert-butylbenzoyl chloride in the presence of aluminum chloride to form the final compound." ], "2. Starting Materials": [ "4-bromo-2-ethylhexylbenzene", "potassium trimethylborate", "palladium catalyst", "4-bromo-2-(2-ethylhexyl)phenylboronic acid", "4-tert-butylbenzoyl chloride", "aluminum chloride" ], "3. Reaction": [ "Step 1: 4-bromo-2-ethylhexylbenzene + potassium trimethylborate + palladium catalyst → 4-(2-ethylhexyl)phenylboronic acid", "Step 2: 4-(2-ethylhexyl)phenylboronic acid + 4-bromo-2-(2-ethylhexyl)phenylboronic acid + palladium catalyst → intermediate compound", "Step 3: Intermediate compound + 4-tert-butylbenzoyl chloride + aluminum chloride → final compound" ] } | |
Número CAS |
850804-49-8 |
Nombre del producto |
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl |
Fórmula molecular |
C90H126 |
Peso molecular |
1207.998 |
Nombre IUPAC |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
Clave InChI |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



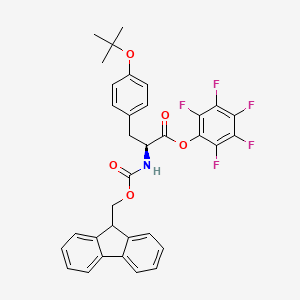
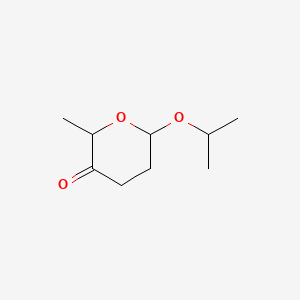

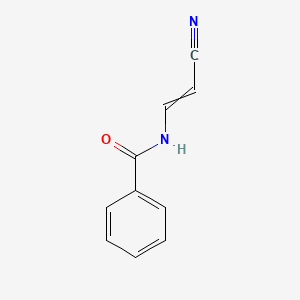
![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)
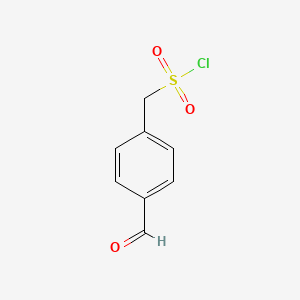
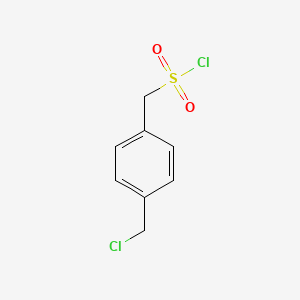
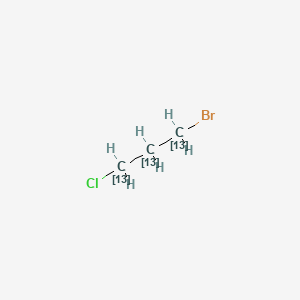

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)
